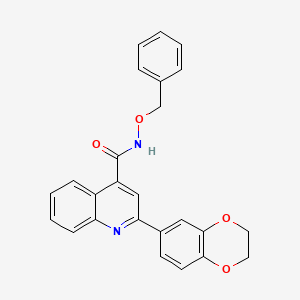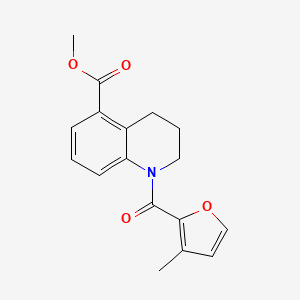
N~3~-benzyl-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~3~-benzyl-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide, commonly known as BDMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDMP is a piperidine-based compound that has a unique molecular structure, making it an interesting target for research.
Mecanismo De Acción
The exact mechanism of action of BDMP is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. BDMP has been shown to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is a neurotransmitter that is involved in the regulation of anxiety and seizures. BDMP has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is involved in learning and memory.
Biochemical and Physiological Effects:
BDMP has been shown to have various biochemical and physiological effects. In animal studies, BDMP has been shown to exhibit anticonvulsant, analgesic, and anxiolytic properties. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. BDMP has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BDMP has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds with similar properties. However, BDMP has some limitations for lab experiments. It has a low solubility in water, which may limit its use in certain experiments. It also has a relatively short half-life, which may make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for research on BDMP. One direction is to investigate its potential as a treatment for various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential as a building block for the synthesis of new materials, such as polymers and dendrimers. Additionally, more research is needed to fully understand the mechanism of action of BDMP and its potential side effects. Further studies are also needed to optimize the synthesis method of BDMP and to develop new derivatives with improved properties.
Métodos De Síntesis
The synthesis of BDMP involves the reaction of benzylamine with dimethyl malonate in the presence of sodium ethoxide. The resulting product is then reacted with piperidine to obtain BDMP. The synthesis of BDMP is a complex process that requires careful handling of the reagents and precise control of reaction conditions. However, the yield of BDMP is relatively high, making it a viable option for further research.
Aplicaciones Científicas De Investigación
BDMP has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, BDMP has been shown to exhibit anticonvulsant, analgesic, and anxiolytic properties. It has also been investigated for its potential as a treatment for Alzheimer's disease and Parkinson's disease. In material science, BDMP has been used as a building block for the synthesis of various polymers and dendrimers. In organic synthesis, BDMP has been used as a reagent for the synthesis of various organic compounds.
Propiedades
IUPAC Name |
3-N-benzyl-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-18(2)16(21)19-10-6-9-14(12-19)15(20)17-11-13-7-4-3-5-8-13/h3-5,7-8,14H,6,9-12H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTGFUYXDXBXDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCCC(C1)C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~3~-benzyl-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium](/img/structure/B7539386.png)




![5-bromo-N-[2-(cyclohexen-1-yl)ethyl]-2-fluorobenzamide](/img/structure/B7539406.png)
![methyl 5-[[1-(4-fluorophenyl)-5-methylpyrazole-4-carbonyl]amino]-1H-indazole-3-carboxylate](/img/structure/B7539414.png)
![N,N,1,9-tetramethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B7539427.png)

![1,3,6-trimethyl-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7539456.png)


![N,6-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B7539494.png)
![N-[2-(methylamino)-2-oxoethyl]-2-pyridin-3-ylquinoline-4-carboxamide](/img/structure/B7539495.png)